(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a sulfonyl hydrazone moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the chromene core, introduction of the sulfonyl hydrazone group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include sulfonyl chlorides, hydrazines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly in areas where chromene derivatives have shown promise.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chromene core may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{2-[(4-chloro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-{2-[(4-bromo-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-{2-[(4-iodo-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide lies in the presence of the fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications compared to its halogenated counterparts.
Properties
IUPAC Name |
(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-13-18(11-12-20(15)25)34(30,31)28-27-24-19(23(29)26-17-8-4-3-5-9-17)14-16-7-6-10-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZNHJNPBLSOY-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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